![molecular formula C11H15Cl2NO B2891178 2-[(叔丁基氨基)甲基]-4,6-二氯苯酚 CAS No. 64922-40-3](/img/structure/B2891178.png)

2-[(叔丁基氨基)甲基]-4,6-二氯苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

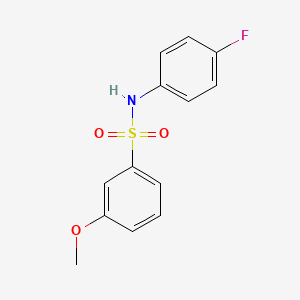

The compound “2-[(Tert-butylamino)methyl]-4,6-dichlorophenol” is a chlorinated phenolic compound with a tert-butylamino group attached. Phenolic compounds are aromatic compounds with one or more hydroxyl groups attached directly to the aromatic ring . The tert-butylamino group is a common functional group in organic chemistry, known for its steric bulk .

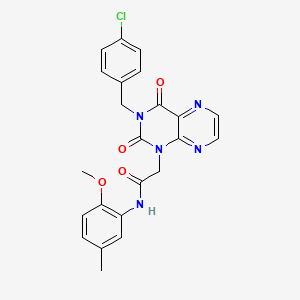

Molecular Structure Analysis

The molecular structure of “2-[(Tert-butylamino)methyl]-4,6-dichlorophenol” would likely involve a phenolic ring (a benzene ring with a hydroxyl group), with two chlorine atoms and a tert-butylamino group attached .Chemical Reactions Analysis

The chemical reactions involving “2-[(Tert-butylamino)methyl]-4,6-dichlorophenol” would depend on the specific conditions and reagents used. Generally, phenolic compounds can undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(Tert-butylamino)methyl]-4,6-dichlorophenol” would depend on its specific structure. For example, tert-butylamine is a colorless liquid with a fishy, ammoniacal odor . It has a density of 0.696 g/mL, a melting point of -67.50 °C, and a boiling point of 43 to 47 °C .科学研究应用

Drug Nanocarrier Development

One of the prominent applications of this compound is in the development of drug nanocarriers . Researchers have synthesized well-defined diblock copolymers that are grafted onto mesoporous silica nanoparticles (MSNs) via atom transfer radical polymerization (ATRP). These nanoparticles, modified with the compound, exhibit pH-responsive behavior and have been studied for their potential to carry and release drugs like doxycycline in a controlled manner .

pH-Responsive Polymer Brushes

The compound is used to create pH-responsive polymer brushes . These brushes are grown from MSNs and show significant changes in their physical properties in response to pH variations. At low pH, the brushes are protonated and highly swollen, while at higher pH, they collapse due to deprotonation. This property is particularly useful in designing materials that can respond to environmental changes .

Surface Modification of Nanoparticles

Surface modification of nanoparticles with this compound leads to the formation of silica-polymer core-shell nanohybrids . These hybrids combine the advantages of MSNs with organic films, enhancing the potential applications of these materials, especially in controlled drug delivery systems .

Catalysis

The modified MSNs with “2-[(Tert-butylamino)methyl]-4,6-dichlorophenol” can be utilized in catalysis . The large surface areas and the ease of modification with functional groups make them suitable catalysts or catalyst supports in various chemical reactions .

Biosensing

Another application is in the field of biosensing . The compound’s ability to modify the surface of MSNs can be exploited to create biosensors with enhanced sensitivity and specificity. These sensors can potentially be used for detecting biological molecules or changes in biological environments .

Photonics

Lastly, the compound finds use in photonics . The modified MSNs can be incorporated into photonic devices due to their high rigidity, thermal stability, and unique optical properties. This application is significant in the development of new optical materials and devices .

作用机制

Target of Action

It’s structurally similar to jpc-3210, a potent antimalarial agent . JPC-3210 targets the erythrocytic schizonts of Plasmodium falciparum, a parasite responsible for malaria .

Mode of Action

Based on its structural similarity to jpc-3210, it may also exhibit antimalarial activity by inhibiting the growth ofPlasmodium falciparum .

Biochemical Pathways

It’s plausible that it interferes with the life cycle ofPlasmodium falciparum, similar to JPC-3210 .

Pharmacokinetics

Jpc-3210, a structurally similar compound, is noted for its potent in vivo efficacy and favorable preclinical pharmacokinetics .

Result of Action

Based on its structural similarity to jpc-3210, it may exhibit antimalarial activity by inhibiting the growth ofPlasmodium falciparum .

安全和危害

The safety and hazards of “2-[(Tert-butylamino)methyl]-4,6-dichlorophenol” would depend on its specific properties. For example, tert-butylamine is considered hazardous, with danger statements including “Highly flammable liquid and vapor”, “Harmful if swallowed”, “Causes severe skin burns and eye damage”, and "Toxic if inhaled" .

未来方向

属性

IUPAC Name |

2-[(tert-butylamino)methyl]-4,6-dichlorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO/c1-11(2,3)14-6-7-4-8(12)5-9(13)10(7)15/h4-5,14-15H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPRKIQMGOCHIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=C(C(=CC(=C1)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2891104.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide](/img/structure/B2891111.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2891112.png)

![2-benzyl-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2891113.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2891118.png)